
2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide, also known as PAC-1, is a small molecule that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in 2008 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Anticancer Activity
2-(Phenylamino)thiazole derivatives: have been studied for their potential as anticancer agents. They are known to interact with the colchicine binding site on tubulin, inhibiting tubulin polymerization, which is a critical process in cell division . This mechanism can disrupt tumor vascularization and exhibit anti-cancer potency. Compounds similar to the one you’re interested in have shown moderate to high potencies towards various tumor cell lines and can induce cell cycle arrest and apoptosis through the mitochondrial pathway .
Microtubule Targeting
The structural analogs of the compound have been evaluated as microtubule targeting agents. Microtubules are essential components of the cell’s cytoskeleton and are targets for cancer therapy due to their role in mitosis. By binding to the colchicine site, these compounds can effectively disrupt microtubule dynamics, leading to the inhibition of cancer cell growth and metastasis .
Antiproliferative Effects
Thiazole derivatives are known for their antiproliferative activity against a series of human cancer cell lines. They can cause cell cycle arrest at the G₀/G₁ phase and induce differentiation in leukemic cells. This effect is expressed as morphological changes typical for monocytes and the expression of cell-differentiation markers .
Vitamin D Receptor (VDR) Protein Expression
Some thiazole derivatives have been shown to induce the expression of the Vitamin D receptor protein, mainly in the cytoplasmic fraction of leukemic cells. This induction can play a role in the regulation of gene expression and cellular response to vitamin D, which has implications in cancer treatment .
Synergistic Effects with Cytostatics
Analogues of thiazole compounds have been tested for their synergistic effects with cytostatics. They have the potential to potentiate the efficiency of cytostatics and cooperate efficiently with other compounds in the treatment of leukemias and solid tumors .
Molecular Modeling and Drug Design
The compound’s structure allows for molecular modeling studies to elucidate its binding mode within the colchicine binding site. This information is valuable for the design and synthesis of new analogs with improved potency and reduced toxicity for use as anti-tubulin agents .
Cellular Morphology and Colony Formation
Studies at the cellular level have investigated the effects of thiazole analogs on cellular morphology and colony formation. These compounds can inhibit colony formation and induce morphological changes that are indicative of their antiproliferative and cytotoxic effects .
Cell Cycle Distribution and Apoptosis
Thiazole derivatives can affect cell cycle distribution, particularly inducing G2/M arrest, and can trigger apoptosis through the mitochondrial pathway. These effects are crucial for their potential use in cancer therapy, as they can lead to the elimination of cancerous cells .
Propiedades
IUPAC Name |
2-anilino-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-15-9-13(10-16(25-2)17(15)26-3)20-18(23)14-11-27-19(22-14)21-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKDEFDKYUPHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2558039.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2558042.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558043.png)
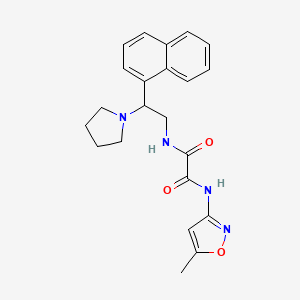
![3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2558045.png)

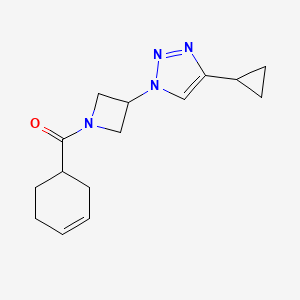
![N-(1,3-benzodioxol-5-ylmethyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2558050.png)
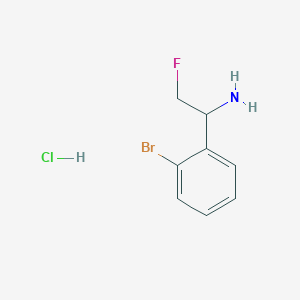
![4-(4-(benzyloxy)phenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2558053.png)
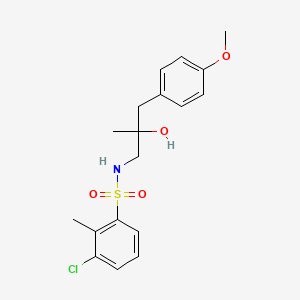
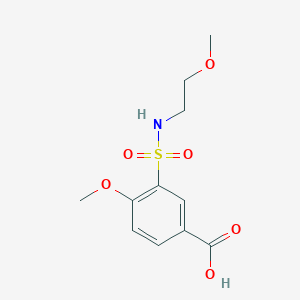
![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)